molecular formula C16H14N2OS B7529012 2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B7529012
M. Wt: 282.4 g/mol
InChI Key: OGFBPRCPWJEQKR-UHFFFAOYSA-N
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Description

2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one is a nitrogen-containing bicyclic heterocycle. Compounds with pyrido[1,2-a]pyrimidin-4-one scaffolds have garnered significant attention due to their wide range of biological activities and applications in pharmaceuticals, agrochemicals, and material sciences . This compound is particularly interesting due to its potential therapeutic properties and its role in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one can be achieved through various methods. One common approach involves the CuI-catalyzed tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. This method uses 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials, and the reaction is carried out at 130°C in dimethylformamide (DMF) to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and efficient synthetic routes. The CuI-catalyzed method mentioned above is suitable for gram-scale preparation, making it practical for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors and signaling pathways, modulating various biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(benzylsulfanylmethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c19-16-10-14(17-15-8-4-5-9-18(15)16)12-20-11-13-6-2-1-3-7-13/h1-10H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFBPRCPWJEQKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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